(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
CAS No.: 76497-39-7
Cat. No.: VC21348388
Molecular Formula: C6H10O3S
Molecular Weight: 162.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 76497-39-7 |
---|---|
Molecular Formula | C6H10O3S |
Molecular Weight | 162.21 g/mol |
IUPAC Name | (2S)-3-acetylsulfanyl-2-methylpropanoic acid |
Standard InChI | InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |
Standard InChI Key | VFVHNRJEYQGRGE-SCSAIBSYSA-N |
Isomeric SMILES | C[C@H](CSC(=O)C)C(=O)O |
SMILES | CC(CSC(=O)C)C(=O)O |
Canonical SMILES | CC(CSC(=O)C)C(=O)O |
Appearance | Clear Colourless Oil |
Melting Point | 131-132 °C |
Physical and Chemical Properties
(S)-(-)-3-(Acetylthio)-2-methylpropionic acid is characterized by several distinctive physical and chemical properties that define its behavior and applications in various contexts. The compound possesses a clear stereochemical configuration, with the (S)-(-) designation indicating its specific spatial arrangement of atoms.
Basic Identification
The compound is identified by the following parameters:
Table 1: Basic Identification Information
Parameter | Value |
---|---|
Chemical Formula | C₆H₁₀O₃S |
Molecular Weight | 162.21 g/mol |
CAS Number | 76497-39-7 |
EINECS | 278-480-8 |
Alternative Names | (2S)-3-(Acetylthio)-2-methylpropanoic acid; (S)-3-Acetylsulfanyl-2-methylpropionic acid; D-(-)-3-Acetylthio-2-methylpropionic acid |
These identification parameters are essential for regulatory compliance and proper handling in laboratory and industrial settings .
Physical Properties
The physical properties of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid determine its behavior during storage, handling, and processing:
Table 2: Physical Properties
Property | Value |
---|---|
Physical State | Liquid at room temperature |
Melting Point | 5 °C |
Boiling Point | 131-132 °C (at 2.25 mmHg) |
Density | 1.178 g/cm³ (at 25 °C) |
Flash Point | >112.8 °C |
These physical characteristics indicate that the compound is a liquid under standard laboratory conditions, with a relatively high boiling point under reduced pressure, suggesting good stability .
Chemical Structure and Reactivity
The chemical structure of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid contains several functional groups that contribute to its reactivity profile, including a carboxylic acid group, a thioester moiety, and a chiral center.
Structural Features
The compound contains three key functional groups:
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A carboxylic acid group that exhibits typical acidic properties
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A thioester (acetylthio) group that can undergo various transformations
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A chiral center at the 2-position, bearing a methyl substituent
The stereochemistry at the 2-position is crucial for its applications in asymmetric synthesis and determines its biological activity in certain contexts .
Reactivity Profile
The compound's reactivity is primarily determined by its functional groups:
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The carboxylic acid group can participate in esterification, amidation, and salt formation reactions.
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The thioester group can undergo hydrolysis, transesterification, and reduction reactions.
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The chiral center makes it valuable in stereoselective transformations where maintaining stereochemical integrity is important.
The presence of these functional groups enables (S)-(-)-3-(Acetylthio)-2-methylpropionic acid to serve as a versatile building block in organic synthesis .
Applications in Organic Synthesis
(S)-(-)-3-(Acetylthio)-2-methylpropionic acid finds significant applications in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds.
As a Chiral Building Block
The compound serves as an important chiral building block in asymmetric synthesis. Its defined stereochemistry at the 2-position makes it valuable for introducing chirality into target molecules. The maintenance of stereochemical integrity during transformations is crucial for these applications .
Pharmaceutical Intermediate
Evidence suggests that derivatives of this compound may play roles in the synthesis of pharmaceutically active compounds. For example, related structures have been explored in the context of metallo-β-lactamase inhibitors, which are significant for addressing antimicrobial resistance .
One notable example is the incorporation of the related 3-mercapto-2-methylpropanoic acid moiety in the design of metallo-β-lactamase inhibitors. The compound (2R)-1-[(2S)-2-methyl-3-sulfanyl-propanoyl]piperidine-2-carboxylic acid, which contains this structural unit, has been studied in complex with NDM-1 (New Delhi metallo-β-lactamase-1), guiding the design of novel inhibitors to combat antibiotic resistance .
Analytical Methods and Characterization
Proper characterization of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid is essential for confirming its identity, purity, and stereochemical integrity.
Spectroscopic Methods
Various spectroscopic techniques can be employed for the characterization of this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and determination of stereochemical purity
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Infrared (IR) spectroscopy for identification of functional groups, particularly the carboxylic acid and thioester
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
Chromatographic Analysis
Chromatographic techniques are valuable for assessing the purity of the compound:
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High-Performance Liquid Chromatography (HPLC) with appropriate columns for chiral separation
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Gas Chromatography (GC) for volatile derivatives
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Thin-Layer Chromatography (TLC) for routine purity checks and reaction monitoring
These analytical methods are crucial for ensuring the quality and stereochemical integrity of the compound for research and synthetic applications.
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